molecular formula C11H20N2O2 B7877535 4-Methyl-4-(N-morpholinylcarbonyl) piperidine

4-Methyl-4-(N-morpholinylcarbonyl) piperidine

Cat. No.: B7877535
M. Wt: 212.29 g/mol
InChI Key: RVYFHFUMZBHYRY-UHFFFAOYSA-N
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Description

4-Methyl-4-(N-morpholinylcarbonyl) piperidine is a chemical compound with the molecular formula C11H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a morpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(N-morpholinylcarbonyl) piperidine typically involves the reaction of 4-methylpiperidine with morpholine and a carbonylating agent. One common method is the reaction of 4-methylpiperidine with phosgene in the presence of morpholine, which results in the formation of the desired compound . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(N-morpholinylcarbonyl) piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-4-(N-morpholinylcarbonyl) piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-4-(N-morpholinylcarbonyl) piperidine involves its interaction with specific molecular targets. The morpholine moiety can interact with biological receptors, potentially inhibiting or activating certain pathways. The piperidine ring may also play a role in modulating the compound’s activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the piperidine and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(4-methylpiperidin-4-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2-4-12-5-3-11)10(14)13-6-8-15-9-7-13/h12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYFHFUMZBHYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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